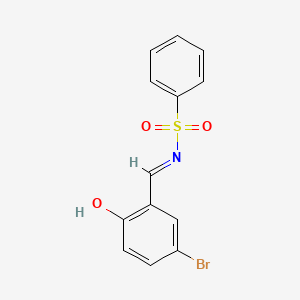

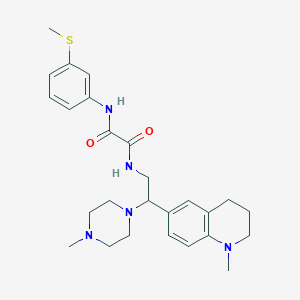

![molecular formula C22H23ClN2O3 B2500026 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one CAS No. 849533-03-5](/img/structure/B2500026.png)

4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one" is a synthetic molecule that appears to be related to a class of compounds involving piperazine rings. Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic properties as seen in compounds that inhibit dopaminergic and serotonergic systems . The presence of a chlorophenyl group is a common feature in these molecules, which may contribute to their biological activity .

Synthesis Analysis

The synthesis of related piperazine compounds typically involves reactions such as Michael addition or reductive amination. For instance, a similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, was synthesized by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . Another method includes reacting 7-hydroxy-4-methylchromene-2-one with various arylpiperazines in the presence of triethylamine to yield substituted chromen-2-ones . These methods suggest that the compound could potentially be synthesized through similar pathways involving key intermediates and catalysts.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray crystallography and spectroscopic methods. For example, the crystal structure of a novel quinolinone derivative was studied using X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . Similarly, the structural and electronic properties of a chlorophenyl piperazin-1-ium chloride were calculated at the DFT/B3LYP level, showing good agreement with experimental data . These studies indicate that the molecular structure of the compound could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions, including oxidation and interactions with other molecules. For instance, 1-(3-chlorophenyl) piperazine (mCPP) showed an irreversible electrochemical oxidation process at a specific voltage, which could be detected using electrochemical methods . The reactivity of these compounds can also be studied through natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be predicted using quantum chemical studies and experimental investigations. These properties include hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which can be compared with experimental NMR data for validation . Additionally, the solubility, melting point, and stability of these compounds can be influenced by their molecular interactions, as seen in the crystal structure stabilized by various hydrogen bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and 3-(4-methylphenyl)triazolo[3,4-b][1,3]benzoxazole, have been synthesized for antimicrobial activity evaluation. These compounds were derived from various ester ethoxycarbonylhydrazones reacting with primary amines. Among them, a specific compound was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and converted through several steps, including reactions with morpholine or methyl piperazine. These newly synthesized compounds exhibited good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Anticonvulsant and Antimicrobial Evaluation

A study on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives synthesized for potential anticonvulsant activity revealed that Mannich bases, prepared by reacting substituted piperazine derivatives with allomaltol and formaline, demonstrated significant protective effects against maximal electroshock (MES) and potent antifungal activities against various fungi (Aytemir, Çalış, & Özalp, 2004).

Novel Compound Synthesis

The synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates the versatility of piperazine derivatives in forming novel compounds with potential biological activities. This compound was obtained through a three-step protocol, with its structure confirmed by various spectroscopic methods (Wujec & Typek, 2023).

Antifungal Compound Study

Research on a novel potential antifungal compound, ((5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-{4-[2-(2,5-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione) (L-173), showcased its poor solubility in buffer solutions but better solubility in alcohols, with thermodynamic parameters indicating its preference for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar structure, such as those containing a piperazine moiety, are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

For example, some piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives have been associated with a variety of effects, depending on their specific targets .

properties

IUPAC Name |

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-15-10-19-16(11-22(27)28-21(19)13-20(15)26)14-24-6-8-25(9-7-24)18-5-3-4-17(23)12-18/h3-5,10-13,26H,2,6-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIABOAPIVZMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

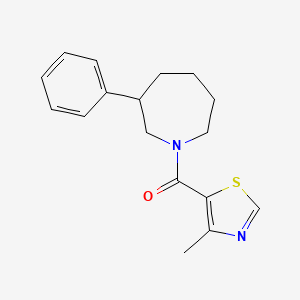

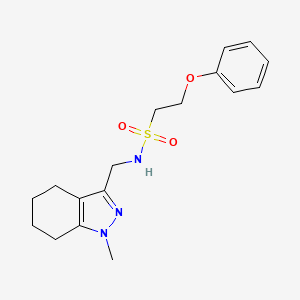

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

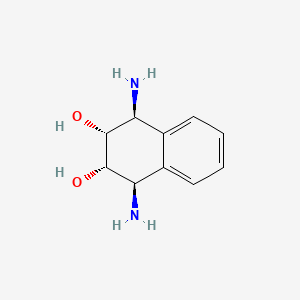

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

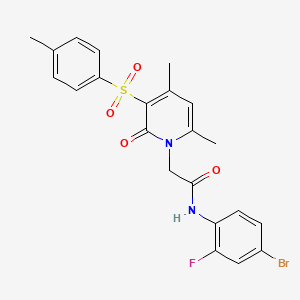

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

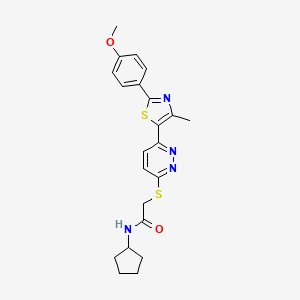

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)